molecular formula C13H25NO2 B15279801 tert-Butyl (R)-3-amino-3-cyclohexylpropanoate

tert-Butyl (R)-3-amino-3-cyclohexylpropanoate

Cat. No.: B15279801
M. Wt: 227.34 g/mol
InChI Key: CDUXGXPTMVMPBI-LLVKDONJSA-N
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Description

tert-Butyl ®-3-amino-3-cyclohexylpropanoate is an organic compound that features a tert-butyl ester group, an amino group, and a cyclohexyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-amino-3-cyclohexylpropanoate typically involves the esterification of ®-3-amino-3-cyclohexylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic or basic conditions. One common method involves using a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of tert-Butyl ®-3-amino-3-cyclohexylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-amino-3-cyclohexylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce the corresponding alcohol .

Scientific Research Applications

tert-Butyl ®-3-amino-3-cyclohexylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-amino-3-cyclohexylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ®-3-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclohexyl group.

    tert-Butyl ®-3-amino-3-methylpropanoate: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

tert-Butyl ®-3-amino-3-cyclohexylpropanoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial and electronic interactions are required .

Biological Activity

tert-Butyl (R)-3-amino-3-cyclohexylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, pharmacological effects, and mechanisms of action, supported by data tables and case studies from diverse sources.

Synthesis and Properties

The synthesis of this compound involves the coupling of tert-butyl groups with cyclohexylpropanoate derivatives. The resulting compound exhibits unique properties that make it suitable for various biological applications.

Table 1: Key Properties of this compound

PropertyValue
Molecular Weight215.34 g/mol
Log P (Octanol-Water)2.51
Solubility in WaterLow
StabilityModerate

Biological Activity

The biological activity of this compound has been evaluated in various studies, indicating its potential as a therapeutic agent.

Antimicrobial Activity

Research has shown that compounds similar to tert-butyl derivatives exhibit antimicrobial properties. For instance, studies on related compounds demonstrated effectiveness against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The disk diffusion method was employed to assess the antifungal activity, revealing moderate effectiveness with IC50 values around 31 µM for related compounds .

Cytotoxic Effects

In vitro studies have indicated that this compound can induce cytotoxicity in cancer cell lines. A comparative study showed that derivatives had varying degrees of cytotoxic effects against melanoma and lung cancer cell lines, with IC50 values ranging from 14.98 µM to >200 µM depending on the specific derivative tested .

The mechanism behind the biological activity of this compound is believed to involve interaction with cellular pathways that regulate apoptosis and metabolic stability. The presence of the tert-butyl group is thought to enhance lipophilicity, facilitating cellular uptake and subsequent bioactivity .

Case Studies

Several case studies have explored the biological implications of tert-butyl derivatives:

  • Antifungal Efficacy : A study evaluated the antifungal activity of a series of cyclohexylpropanoate derivatives, including this compound, against various fungal strains. The results indicated that while some derivatives were more potent than others, the structure significantly influenced their efficacy .
  • Cytotoxicity in Cancer Models : A comprehensive analysis was performed on the cytotoxic effects of gold(III) complexes containing cyclohexyl derivatives, including those based on tert-butyl structures. The findings suggested that these compounds could serve as potential chemotherapeutic agents due to their ability to induce cell death in tumor models .

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl (3R)-3-amino-3-cyclohexylpropanoate

InChI

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3/t11-/m1/s1

InChI Key

CDUXGXPTMVMPBI-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1CCCCC1)N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1CCCCC1)N

Origin of Product

United States

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